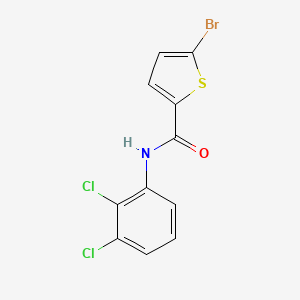

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide

説明

特性

IUPAC Name |

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NOS/c12-9-5-4-8(17-9)11(16)15-7-3-1-2-6(13)10(7)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZUJIXYEQDNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

Formation of Carboxylic Acid: 5-bromothiophene is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form 5-bromothiophene-2-carboxylic acid.

Amidation: The carboxylic acid is then reacted with 2,3-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

科学的研究の応用

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs).

作用機序

The mechanism of action of 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and dichlorophenyl groups can enhance its binding affinity and specificity towards certain targets.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide with structurally related thiophene-carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Thiophene-2-Carboxamide Derivatives

Key Comparative Insights:

Synthetic Yields :

- Derivatives with electron-donating substituents (e.g., 4-methylpyridin-2-yl) achieve higher yields (80%) compared to electron-withdrawing groups (e.g., pyrazin-2-yl: 75%), likely due to enhanced reactivity in Suzuki-Miyaura cross-coupling reactions . The dichlorophenyl variant may require optimized conditions due to steric and electronic challenges.

Melting Points: Pyrazin-2-yl derivatives exhibit higher melting points (224–226°C) due to strong intermolecular hydrogen bonding and π-π stacking, whereas dichlorophenyl analogs may have lower melting points owing to steric hindrance .

Antibacterial Effects: The 4-methylpyridin-2-yl derivative demonstrates antibacterial efficacy, highlighting the role of substituent electronic profiles in bioactivity .

Solubility and Solvation :

- The SMD solvation model predicts that dichlorophenyl derivatives exhibit lower solubility in polar solvents (e.g., water) compared to fluorophenyl or pyridinyl analogs, aligning with their higher molecular weight and halogen content .

Structural and Electronic Considerations

- Electron-Withdrawing Effects : The 2,3-dichlorophenyl group introduces strong electron-withdrawing character, stabilizing the amide bond and altering charge distribution across the thiophene ring. This contrasts with electron-donating groups (e.g., 4-methylpyridin-2-yl), which enhance electron density and reactivity .

- This may reduce crystallinity compared to less hindered analogs .

生物活性

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with bromine and a dichlorophenyl group, which are crucial for its biological activity. The synthesis typically involves:

- Bromination of Thiophene : Thiophene is brominated using bromine in the presence of a catalyst.

- Carboxylation : The brominated thiophene undergoes carboxylation to yield 5-bromothiophene-2-carboxylic acid.

- Amidation : This acid is then reacted with 2,3-dichloroaniline to form the target compound using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide is attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth .

This compound exhibits significant biochemical properties:

- Antimicrobial Activity : Studies indicate that thiophene derivatives can inhibit the growth of various bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Case Studies

- Antimicrobial Studies :

- Anticancer Research :

- In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines through apoptosis induction mechanisms. It affects cellular metabolism and gene expression related to cell survival .

Data Tables

Q & A

Q. How do the electronic properties of the bromothiophene and dichlorophenyl groups influence biological activity or material applications?

- Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. The electron-withdrawing Br and Cl substituents lower the LUMO energy, enhancing electrophilicity for nucleophilic substitution or charge-transfer interactions in materials science . In medicinal chemistry, these groups may modulate binding to targets like kinases or GPCRs, validated via SAR studies comparing halogenated analogs .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be addressed in preclinical studies?

- Methodology: Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility). Use the SMD solvation model to predict logP and solubility in biological media . Standardize assays by pre-dissolving the compound in DMSO (<0.1% v/v) and confirming stability via LC-MS. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

- Methodology: Introduce hydrophilic substituents (e.g., morpholine or pyridine) on the dichlorophenyl ring via late-stage functionalization. Co-solvency systems (PEG-400/water) or nanoformulation (liposomes) enhance in vivo delivery. Monitor pharmacokinetics using radiolabeled analogs (³H/¹⁴C) in rodent models .

Q. What in silico methods predict metabolic stability and off-target interactions?

- Methodology: Use molecular docking (AutoDock Vina) to screen against cytochrome P450 isoforms (CYP3A4, CYP2D6). ADMET predictors (SwissADME) identify metabolic soft spots (e.g., amide hydrolysis). Validate with microsomal stability assays (human liver microsomes + NADPH) .

Q. How can regioselective modifications of the thiophene ring alter binding to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。